Nuatigenin

Description

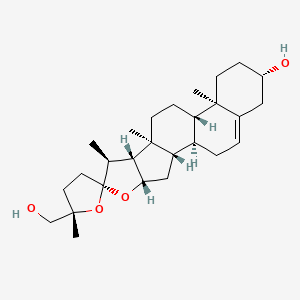

Structure

2D Structure

3D Structure

Properties

CAS No. |

6811-35-4 |

|---|---|

Molecular Formula |

C27H42O4 |

Molecular Weight |

430.6 g/mol |

IUPAC Name |

(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5'-(hydroxymethyl)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxolane]-16-ol |

InChI |

InChI=1S/C27H42O4/c1-16-23-22(30-27(16)12-11-24(2,15-28)31-27)14-21-19-6-5-17-13-18(29)7-9-25(17,3)20(19)8-10-26(21,23)4/h5,16,18-23,28-29H,6-15H2,1-4H3/t16-,18-,19+,20-,21-,22-,23-,24-,25-,26-,27-/m0/s1 |

InChI Key |

NELZMZLNTYWIPD-MLBSDYKWSA-N |

SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)OC16CCC(O6)(C)CO |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O[C@]16CC[C@@](O6)(C)CO |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)OC16CCC(O6)(C)CO |

Synonyms |

(22S,25S)22,25-epoxy-3beta,26-dihydroxy-furost-5-ene nuatigenin |

Origin of Product |

United States |

Occurrence, Isolation, and Advanced Characterization Methodologies of Nuatigenin

Research on Botanical Sources and Distribution of Nuatigenin in Various Plant Species

This compound is a furospirostanol sapogenin, a type of steroidal saponin (B1150181), which are found in various plants. researchgate.net It was initially isolated from Solanum sisymbrifolium. researchgate.netresearchgate.net Research indicates that saponins (B1172615) containing the this compound structure are predominantly found in the family Poaceae, which includes Avena sativa (oats). researchgate.netresearchgate.net this compound-type saponins have also been identified in species from other families, such as Liliaceae and Solanaceae. nih.gov For instance, a this compound-type steroidal saponin, multifidoside, has been isolated from the aerial parts of Veronica fuhsii and Veronica multifida (family Plantaginaceae). researchgate.netresearchgate.netznaturforsch.com Studies on Korean oat cultivars (Avena sativa L.) have identified this compound-type saponins, including those with 26-O-diglucoside and 3-O-malonylglucoside forms. nih.gov The presence and content of these saponins can vary depending on the oat cultivar and whether the oats have been hulled. nih.gov this compound has also been reported in Tacca leontopetaloides and Solanum myriacanthum. nih.gov Rare this compound saponins with a furan (B31954) ring have been obtained from species of the Liliaceae family. nih.gov

Research findings on the distribution of this compound-type saponins in different plant sources highlight the diverse botanical origins of this compound.

| Plant Species | Family | Part Used (Example) | This compound-Type Compounds Found (Examples) |

| Solanum sisymbrifolium | Solanaceae | Root | This compound, this compound-3-O-β-chacotriose researchgate.nettandfonline.comtandfonline.comresearchgate.net |

| Avena sativa | Poaceae | Grain | Saponins with this compound aglycone, 26-O-diglucoside, 3-O-malonylglucoside forms researchgate.netnih.gov |

| Veronica fuhsii | Plantaginaceae | Aerial parts | Multifidoside, Aculeatiside A (this compound-type) researchgate.netresearchgate.netznaturforsch.com |

| Veronica multifida | Plantaginaceae | Aerial parts | Multifidoside (this compound-type) researchgate.netresearchgate.netznaturforsch.com |

| Tacca leontopetaloides | Dioscoreaceae | Not specified | This compound nih.gov |

| Solanum myriacanthum | Solanaceae | Not specified | This compound nih.gov |

| Liliaceae family species | Liliaceae | Not specified | Rare this compound saponins with a furan ring nih.gov |

Methodological Advancements in this compound Extraction from Complex Matrices

The extraction of bioactive compounds like this compound from plant matrices is a critical initial step in their study. Traditional methods often involve long extraction times and large solvent volumes. uitm.edu.mylcms.cz Methodological advancements have focused on improving efficiency, reducing solvent consumption, and exploring environmentally friendly approaches. nih.govmdpi.comfrontiersin.org

Optimization of Accelerated Solvent Extraction Protocols for this compound

Accelerated Solvent Extraction (ASE) is a technique that utilizes elevated temperature and pressure to enhance the efficiency of extraction, reducing both time and solvent usage compared to conventional methods like Soxhlet extraction. lcms.czmdpi.com While specific studies detailing the optimization of ASE solely for this compound were not prominently found in the search results, research on optimizing ASE for other plant bioactive compounds provides a strong framework. Optimization of ASE typically involves systematically investigating parameters such as temperature, pressure, solvent type, static extraction time, and cycle number to maximize the yield of the target compound. mdpi.commdpi.comnih.govnih.gov Studies on optimizing ASE for other natural compounds have shown that factors like temperature and solvent composition significantly impact extraction efficiency. mdpi.comnih.gov For instance, optimizing ASE for phenolic compounds from oregano involved evaluating methanol (B129727) concentration, extraction time, and temperature. mdpi.com Similarly, optimization of ASE for carotenoids from paprika considered ethanol (B145695) concentration, extraction time, and temperature. nih.gov These studies often employ statistical methods like Response Surface Methodology (RSM) or Artificial Neural Networks (ANN) coupled with genetic algorithms to determine optimal conditions. mdpi.comnih.gov Applying similar systematic optimization approaches to this compound extraction using ASE would likely involve exploring suitable solvents (e.g., ethanol-water mixtures, as used in other extractions of this compound-containing plants tandfonline.comtandfonline.comresearchgate.net), temperatures above the solvent's boiling point under pressure, and appropriate static times and cycles to achieve efficient extraction from specific plant matrices.

Investigations into Green Extraction Techniques for this compound

The increasing emphasis on sustainability in chemical processes has led to the investigation of green extraction techniques for natural products. nih.govmdpi.comfrontiersin.org Green extraction aims to minimize environmental impact by reducing energy consumption, using environmentally friendly solvents, and minimizing waste. mdpi.comwiley-vch.de While direct studies on green extraction of this compound were not specifically detailed, research on green extraction of other saponins and bioactive compounds from plant materials provides relevant insights. Techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), pressurized liquid extraction (PLE), and supercritical fluid extraction (SFE) are considered green alternatives to conventional methods. uitm.edu.mymdpi.com These methods often offer advantages such as reduced extraction time, lower solvent consumption, and potentially higher yields of target compounds. uitm.edu.mymdpi.com For example, UAE has been shown to be efficient for extracting various bioactive compounds. mdpi.com The use of bio-based solvents like ethanol, often mixed with water, is also a key aspect of green extraction. nih.gov Investigations into green extraction techniques for this compound would likely explore the application of these methods and the use of greener solvents to develop more sustainable extraction protocols.

Chromatographic Strategies for this compound Purification in Research Scale

Purification of this compound from crude plant extracts is essential to obtain the compound in a sufficiently pure form for structural characterization and biological activity studies. Chromatography plays a crucial role in this process. phytojournal.com

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in complex mixtures, including plant extracts. mastelf.comresearchgate.netwjpmr.com Developing an effective HPLC method for this compound involves selecting appropriate stationary and mobile phases, optimizing gradient conditions, and choosing a suitable detector. mastelf.comwjpmr.com Reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is commonly employed for separating compounds of varying polarity. mastelf.com Given the structure of this compound, reversed-phase HPLC is likely a suitable approach. Method development typically involves exploring different column types (e.g., C18), mobile phase compositions (mixtures of water or buffer with organic solvents like methanol or acetonitrile), and gradient profiles to achieve optimal separation and resolution of this compound from other co-extracted compounds. mastelf.comscirp.org Detection is often achieved using UV-Vis detectors if the compound has a chromophore, or increasingly, coupled with mass spectrometry (HPLC-MS) for enhanced sensitivity and structural information. scirp.org Research on the analysis of saponins and other steroidal compounds often utilizes HPLC, sometimes coupled with techniques like UPLC-QTOF-MS or UPLC-MS/MS for detailed characterization and quantification. nih.gov

Medium Pressure Liquid Chromatography (MPLC) and Solid Phase Extraction (SPE) in this compound Isolation Research

Medium Pressure Liquid Chromatography (MPLC) and Solid Phase Extraction (SPE) are valuable chromatographic techniques used in the isolation and purification of natural products on a research scale. MPLC is a preparative chromatographic technique that operates at lower pressures than HPLC and is suitable for separating larger quantities of material before further purification by HPLC. tandfonline.comtandfonline.com In the isolation of nuatigenosido (a saponin containing this compound as the aglycone) from Solanum sisymbrifolium, MPLC on silica (B1680970) gel with a chloroform-methanol gradient was used as a separation step after liquid-liquid fractionation. tandfonline.comtandfonline.com This demonstrates the utility of MPLC in handling crude extracts and obtaining enriched fractions containing this compound-type compounds.

Solid Phase Extraction (SPE) is a sample preparation technique used for selective extraction, purification, and concentration of analytes from complex matrices. nih.govmdpi.comorganomation.com SPE employs a solid adsorbent material to retain target compounds based on their physical and chemical properties. organomation.com It can be used to remove interfering substances or to concentrate the analyte of interest before analysis or further purification. organomation.com While specific examples of SPE being used for this compound isolation were not extensively detailed in the search results, SPE is a common technique in the isolation of natural products, including saponins, and could be applied as a preliminary purification step or for sample cleanup before HPLC or MPLC. nih.govorganomation.comrsc.org The choice of SPE sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) would depend on the chemical properties of this compound and the matrix. organomation.com

These chromatographic strategies, often used in combination, are essential for obtaining purified this compound from complex plant extracts for detailed research investigations.

High Performance Thin Layer Chromatography (HPTLC) for this compound Profiling

High Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique used for the analysis of various compounds, including saponins neu.edu.trajgreenchem.com. HPTLC has been employed to confirm the presence of active saponins, including this compound types, in plant extracts such as those from Tribulus terrestris sci-hub.senih.gov. This method allows for the separation and visualization of different saponins present in a sample sci-hub.seapsnet.org.

In HPTLC analysis, samples are applied as spots or bands on a stationary phase, typically a silica gel plate ajgreenchem.comjocpr.com. A mobile phase, consisting of a solvent system, is then allowed to ascend the plate, separating the compounds based on their differing affinities for the stationary and mobile phases jocpr.com. For the analysis of saponins, solvent systems such as n-Butanol: Glacial Acetic Acid: Water (4:1:5) have been employed sci-hub.se. Densitometric scanning at specific wavelengths, often in the UV-Vis range, is used for detection and quantification of the separated compounds ajgreenchem.comjocpr.com. Visualization can also be done by exposing the plate to UV light at different wavelengths (e.g., 254 nm and 366 nm) sci-hub.se. HPTLC offers advantages such as high throughput and lower solvent consumption compared to some other chromatographic techniques ajgreenchem.com.

Advanced Spectroscopic and Spectrometric Approaches for this compound Structural Elucidation

Advanced spectroscopic and spectrometric techniques are crucial for the detailed structural elucidation of this compound and its glycosides. These methods provide information about the molecular formula, functional groups, connectivity, and three-dimensional arrangement of atoms.

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) in this compound Structure Confirmation

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) is a powerful hyphenated technique used for the separation, identification, and structural confirmation of complex mixtures of natural products, including steroidal saponins like this compound and its glycosides sci-hub.senih.govacs.orglcms.cz. LC separates the compounds based on their physicochemical properties, while the high-resolution mass spectrometer provides accurate mass measurements, allowing for the determination of elemental composition and confirmation of molecular formulas acs.orglcms.czresearchgate.net.

HR-LCMS has been used to identify this compound-type steroidal saponins in various plant extracts sci-hub.senih.gov. The technique can detect protonated ions ([M+H]+) or other adduct ions ([M+Na]+, [M+NH4]+, [M+K]+) in positive mode, providing the molecular weight information acs.org. The high resolving power of HR-LCMS allows for the differentiation of compounds with very similar masses lcms.cz.

Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Analysis for this compound and its Glycosides

Tandem Mass Spectrometry (MS/MS), often coupled with LC (LC-MS/MS), is invaluable for the structural characterization of this compound and its glycosides by providing detailed fragmentation patterns psu.eduacs.orgresearchgate.netomicsdi.org. In MS/MS, selected ions (precursor ions) are fragmented, and the resulting fragment ions are mass-analyzed core.ac.uk. This process reveals information about the substructures present in the molecule and the sequence of sugar moieties in glycosides acs.orgekb.eg.

For this compound glycosides, MS/MS fragmentation typically involves the cleavage of glycosidic bonds, leading to the sequential loss of sugar units from the precursor ion acs.orgekb.eg. The mass differences between fragment ions correspond to the masses of the lost sugar residues (e.g., glucose, rhamnose, arabinose) acs.org. This allows for the determination of the sugar composition and their sequence attached to the aglycone acs.org. Characteristic fragment ions corresponding to the this compound aglycone can also be observed acs.org.

Proposed fragmentation patterns for this compound glycosides, such as avenacoside A and sativacoside A, have been studied using UPLC-MS/MS acs.org. For example, fragmentation of a protonated this compound glycoside may show ions corresponding to the loss of glucose units (162 Da) or combinations of different sugar units acs.org. Furostanol saponins, which can be formed by the F-ring opening of this compound, show characteristic ions like [aglycone+H–H2O]+ acs.org.

Table 1: Examples of MS Fragmentation Ions of a this compound Glycoside

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Composition | Source |

| 755.4214 [M+H]+ | 593 [M+H-Glu]+ | 162 | Aglycone + 1 sugar | Based on Peak 17 data acs.org |

| 575 [M+H-Glu-H2O]+ | 180 | Aglycone + 1 sugar - H2O | Based on Peak 17 data acs.org | |

| 431 [M+H-2Glu]+ | 324 | Aglycone | Based on Peak 17 data acs.org | |

| 413 [M+H-2Glu-H2O]+ | 342 | Aglycone - H2O | Based on Peak 17 data acs.org |

Note: Data is illustrative and based on reported fragmentation patterns of a tentatively identified this compound glycoside. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed this compound Conformational and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the detailed structural elucidation of organic molecules, including the determination of the connectivity of atoms, the relative stereochemistry, and the conformation of the molecule nih.govresearchgate.netznaturforsch.comuchile.clcapes.gov.bripb.ptpitt.edu. Both 1H NMR and 13C NMR spectroscopy are routinely used for the analysis of this compound and its glycosides nih.govresearchgate.netznaturforsch.comuchile.clcapes.gov.brpitt.edu.

1H NMR spectra provide information about the different types of protons in the molecule, their chemical environments, and their coupling interactions, which helps in establishing the connectivity of adjacent protons ipb.ptpitt.edu. Key signals in the 1H NMR spectrum of this compound include those for methyl groups, olefinic protons (e.g., H-6), and protons attached to carbons bearing hydroxyl or glycosidic linkages researchgate.netznaturforsch.com.

13C NMR spectra provide information about the carbon skeleton of the molecule, with characteristic chemical shifts for different types of carbon atoms (e.g., quaternary carbons, carbons involved in double bonds, carbons bearing oxygen) researchgate.netznaturforsch.compitt.edu. For furospirostanol sapogenins like this compound, characteristic 13C NMR signals are observed for the dioxy- genated C-22 and C-25 carbons researchgate.net. The chemical shifts of carbons involved in glycosidic linkages (anomeric carbons) and the carbons of the aglycone attached to sugars are particularly important for determining the sites of glycosylation researchgate.netznaturforsch.com.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for unambiguously assigning NMR signals and establishing connectivities, including long-range correlations znaturforsch.comipb.ptpitt.edu. HMBC experiments, for instance, can reveal correlations between protons and carbons separated by two or three bonds, which is crucial for confirming the linkages between sugar units and the aglycone znaturforsch.comipb.pt. For this compound glycosides, HMBC correlations between the anomeric protons of the sugar moieties and the carbons of the aglycone or other sugar units confirm the glycosidic linkages and their positions znaturforsch.com.

NMR spectroscopy is also used to determine the stereochemistry at chiral centers and the conformation of the molecule pitt.edu. Coupling constants between protons can provide information about the dihedral angles and thus the relative stereochemistry ipb.pt. Nuclear Overhauser Effect (NOE) experiments can help in determining the spatial proximity of protons, aiding in conformational and stereochemical analysis jst.go.jp.

Table 2: Selected 13C NMR Chemical Shifts for this compound Aglycone

| Carbon Number | Chemical Shift (δC) | Assignment Basis | Source |

| C-3 | ~78.1 | Carbon bearing hydroxyl or glycosidic linkage | Based on researchgate.netznaturforsch.com |

| C-5 | - | Involved in double bond | - |

| C-6 | - | Involved in double bond | - |

| C-22 | ~120.3 | Dioxygenated carbon characteristic of furospirostane | Based on researchgate.net |

| C-25 | ~83.9 | Dioxygenated carbon characteristic of furospirostane | Based on researchgate.net |

| C-26 | ~77.5 | Hydroxymethyl or carbon bearing glycosidic linkage | Based on researchgate.netznaturforsch.com |

| C-27 | ~24.4 | Methyl group | Based on researchgate.net |

Note: Chemical shift values are approximate and can vary depending on the solvent and conditions. Assignments are based on reported data for this compound and related compounds. researchgate.netznaturforsch.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Chromophore Research

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV and visible light by a substance. This absorption is due to the presence of chromophores, which are functional groups or conjugated systems of double bonds within the molecule rsc.org. While the steroidal skeleton of this compound itself does not possess strong chromophores that absorb in the typical UV-Vis range, UV-Vis spectroscopy can still be relevant in the study of this compound, particularly when it is part of a larger molecule containing chromophoric groups, such as certain glycosides or derivatives.

In the context of analyzing plant extracts containing this compound and other compounds, UV-Vis detection is commonly used in conjunction with chromatographic techniques like HPLC or UPLC to monitor the elution of compounds acs.orgrsc.org. The UV-Vis spectrum of a compound can provide some information about the presence of conjugated systems or aromatic rings, which might be part of attached sugar moieties or other co-isolated compounds rsc.org. For this compound glycosides, if the attached sugar moieties or other substituents contain chromophores, their presence can be detected and characterized by UV-Vis spectroscopy. However, for the this compound aglycone itself, UV-Vis spectroscopy is generally not the primary method for structural elucidation due to the lack of significant chromophores in its basic structure.

Biosynthetic Pathways and Molecular Regulation of Nuatigenin

Enzymatic Pathways Leading to Nuatigenin Aglycone Formation

The formation of the this compound aglycone, a C27 steroid, is part of the broader pathway for steroidal saponin (B1150181) biosynthesis in plants. This process originates from the cyclization of 2,3-oxidosqualene (B107256). mdpi.comtandfonline.comresearchgate.net

Role of Oxidosqualene Cyclases (OSCs) in Initial Cyclization Steps

The biosynthesis of steroidal saponins (B1172615) branches from the central isoprenoid pathway with the cyclization of the linear 30-carbon precursor, squalene, after its epoxidation to 2,3-oxidosqualene. mdpi.comtandfonline.com This crucial cyclization step is catalyzed by oxidosqualene cyclases (OSCs). mdpi.comtandfonline.comyok.gov.tryok.gov.tr In plants, cycloartenol (B190886) synthase (CAS) is a key OSC that cyclizes 2,3-oxidosqualene to cycloartenol, a precursor for plant sterols, including cholesterol, which serves as the backbone for steroidal saponins. mdpi.comtandfonline.com While CAS is the basal plant OSC, other OSCs have evolved to produce diverse triterpenoid (B12794562) and steroidal skeletons. yok.gov.tryok.gov.tr The specific OSCs directly involved in generating the immediate steroidal precursor destined for this compound biosynthesis would be downstream of cycloartenol formation and lead towards the C27 cholesterol backbone.

Cytochrome P450 Monooxygenases (CYPs) in this compound Skeleton Modification

Following the initial cyclization by OSCs and the formation of the steroidal backbone (derived from cholesterol), cytochrome P450 monooxygenases (CYPs) play critical roles in modifying the steroidal skeleton to form the specific structure of this compound. mdpi.comtandfonline.comfrontiersin.org CYPs are a superfamily of enzymes known for catalyzing diverse oxidation reactions, including hydroxylation, which are essential for introducing functional groups and modifying the ring structures and side chains of steroids. mdpi.com These modifications are necessary to convert the basic sterol structure into the characteristic spirostanol (B12661974) or furostanol framework found in this compound-type sapogenins. mdpi.comresearchgate.net

Identification and Functional Characterization of Novel CYP450 Enzymes in this compound Biosynthesis

Research has focused on identifying and characterizing specific CYPs involved in the biosynthesis of this compound-type steroids. For instance, a novel cytochrome P450 monooxygenase, FcpC, from Streptomyces virginiae IBL-14, has been identified as being responsible for the bioconversion of diosgenone, a pyrano-spiro steroid, into isonuatigenone, a C-25-hydroxylated diosgenone derivative and a this compound-type spiro steroid. nih.govasm.orgnih.gov This highlights the role of specific CYPs in tailoring the steroidal structure at particular positions, such as the C-25 atom of the F-ring in the case of FcpC. nih.govasm.org The characterization of such novel CYPs is crucial for understanding the precise enzymatic steps leading to the this compound scaffold.

Glycosyltransferases (UGTs) in this compound Saponin Biosynthesis

The final stages of this compound saponin biosynthesis involve the attachment of sugar moieties to the this compound aglycone. This process, known as glycosylation, is catalyzed by UDP glycosyltransferases (UGTs). tandfonline.comfrontiersin.orgnih.govresearchgate.net Glycosylation is considered a key step in determining the final structure, properties, and biological activities of saponins. nih.govresearchgate.net

Discovery and Characterization of this compound-Specific Glucosyltransferases

Specific UGTs are responsible for catalyzing the transfer of sugar molecules, such as glucose, to the this compound aglycone. A UDP-glucose-dependent glucosyltransferase specific for this compound has been identified and characterized in plants like oat (Avena sativa). genome.jpenzyme-database.orgwikipedia.org This enzyme, referred to as UDP-glucose:this compound glucosyltransferase (EC 2.4.1.192), catalyzes the transfer of glucose from UDP-glucose to the 3-O position of this compound, forming this compound 3-beta-D-glucoside. genome.jpwikipedia.org Studies have also identified a glucosyltransferase, SaGT4A, from Solanum aculeatissimum that catalyzes the 3-O-glucosylation of steroidal sapogenins, including this compound. nih.govresearchgate.netresearchgate.netbiorxiv.orgbiorxiv.org

Regiospecificity and Substrate Promiscuity of Glycosyltransferases Acting on this compound

Glycosyltransferases exhibit regiospecificity, meaning they catalyze the attachment of sugars to specific hydroxyl groups on the aglycone. The this compound-specific glucosyltransferase from oat leaves, for example, primarily targets the 3-O position. genome.jpwikipedia.org

Genetic and Molecular Mechanisms Governing this compound Biosynthesis Regulation

The molecular regulation of steroidal saponin biosynthesis is complex and involves various factors, including environmental cues and regulatory proteins like transcription factors, protein kinases, and phosphatases nih.gov. Transcription factors are thought to play a significant role in regulating the biosynthesis of steroidal saponins and related compounds nih.gov.

Gene Expression Analysis of Biosynthetic Enzymes in this compound-Producing Plants

Studies involving gene expression analysis have begun to shed light on the enzymes involved in steroidal saponin biosynthesis. For instance, a UDP-glucosyltransferase (SaGT4A) from Solanum aculeatissimum has been identified and shown to catalyze the 3-O-glucosylation of several steroidal sapogenins, including this compound nih.govfao.org. Gene expression analysis of SaGT4A revealed a unique response to wounding stress, suggesting its involvement in the plant's defense system nih.govfao.org.

While comprehensive gene expression data specifically for all enzymes leading to this compound is still developing, research on related steroidal saponins provides insights. For example, studies on Dioscorea zingiberensis and Paris polyphylla have identified CYP90, CYP94, and UGT73 gene families as having critical roles in dioscin (B1662501) biosynthesis, another steroidal saponin researchgate.net. Differential expression of genes involved in metabolic pathways has been observed in various plant studies using techniques like RNA sequencing, providing clues about the genes potentially regulating secondary metabolite production frontiersin.orgmdpi.com.

Transcriptomic and Proteomic Profiling of this compound Biosynthesis Pathways

Transcriptomic analysis has been employed to investigate the molecular mechanisms underlying steroidal saponin production in plants. Comparative transcriptome analysis can help identify genes involved in the biosynthesis and evolution of these compounds, particularly in the absence of complete genome data nih.gov. For example, transcriptome analysis of Paris polyphylla fermented with Fusarium sp. C39 identified 53 key genes potentially involved in the metabolic pathways of steroidal saponins, including those related to this compound-type saponins frontiersin.orgnih.gov. This study suggested that glycosidases, glycosyltransferases, oxidoreductases, and genes involved in sterol synthesis play a role in the synthesis and transformation of steroidal saponins frontiersin.orgnih.gov.

Proteomic profiling, which examines the suite of proteins present in a sample, can complement transcriptomic data by providing information on enzyme abundance and activity. While specific proteomic studies solely focused on this compound biosynthesis are limited in the provided search results, proteomic analysis has been used in other contexts to quantify enzyme activities related to metabolic pathways frontiersin.org. The integration of metabolomics and transcriptomics has proven valuable in understanding the accumulation of functional components, including steroidal saponins, in plants nih.gov. This integrated approach can help correlate gene expression levels with the presence and abundance of specific metabolites like this compound and its glycosides nih.gov.

Heterologous Expression Systems and Metabolic Engineering for this compound Biosynthesis

Metabolic engineering and the use of heterologous expression systems offer promising avenues for the sustainable production of valuable natural products like this compound nih.govrsc.orgrsc.org. Heterologous expression involves introducing genes from one organism into another host organism to reconstitute or engineer a biosynthetic pathway mdpi.comosti.gov. This approach can overcome limitations associated with extracting compounds from slow-growing or low-yielding plant sources nih.govd-nb.info.

While direct examples of heterologous expression systems specifically engineered for de novo this compound biosynthesis are not extensively detailed in the provided results, the principles and strategies applied to other steroidal saponins and natural products are relevant. For instance, microbial biotransformation using Streptomyces virginiae IBL-14 has been shown to convert diosgenone to isonuatigenone, a this compound-type steroid, highlighting the potential of microbial systems for producing these compounds rsc.orgnih.gov. This conversion is catalyzed by a cytochrome P450 monooxygenase, FcpC rsc.orgnih.gov.

Metabolic engineering strategies in host organisms, such as yeast and bacteria, often involve modifying existing pathways, enhancing precursor supply, overexpressing key enzymes, and engineering regulatory elements to improve the production of target compounds d-nb.infomdpi.comgoogle.com. For sterols and steroids, strategies include regulating the ergosterol (B1671047) synthesis pathway, strengthening precursor supply (like acetyl-CoA), and optimizing the expression of rate-limiting enzymes d-nb.info. The development of genetic tools, including genome editing techniques, further facilitates the construction of engineered microbial strains for producing desired molecules frontiersin.org.

The potential for using heterologous systems and metabolic engineering for this compound biosynthesis is supported by the successful application of these technologies for other natural products and steroidal compounds nih.govfrontiersin.orgnih.gov. By identifying the key genes and enzymes in the this compound biosynthetic pathway, these can be potentially transferred and expressed in a suitable host organism, followed by optimization of the metabolic flux to enhance this compound production.

Synthetic Chemistry and Derivatization Strategies for Nuatigenin Analogues

Semi-Synthesis and Chemical Derivatization of Nuatigenin

Semi-synthesis and chemical derivatization involve using naturally occurring this compound or its saponins (B1172615) as starting materials and modifying their structures through chemical reactions. This approach can be more efficient than total synthesis, especially when the natural product is available, and allows for targeted modifications at specific positions.

Modification of the Glycosidic Moieties of this compound Saponins

This compound often occurs in nature as steroidal saponins, where the aglycone (this compound) is linked to sugar moieties nih.govyok.gov.trmdpi.comamu.edu.az. These glycosidic linkages are typically at the C-3 position of the aglycone, and in furostanol-type saponins (which can be related to spirostanols like this compound), also at the C-26 position amu.edu.az. Modification of these sugar chains can significantly alter the physical and biological properties of the saponin (B1150181). Chemical methods can be employed to hydrolyze, remove, or modify the attached sugar units. Partial hydrolysis, for instance, can yield prosapogenins with fewer sugar units amu.edu.az. Specific glycosidases can also be used for the selective cleavage or modification of glycosidic linkages (see Section 4.3.2). Research has explored the characterization of this compound-type saponins with different sugar arrangements, such as those found in Korean oat cultivars, which include 26-O-diglucoside and 3-O-malonylglucoside forms nih.gov.

Aglycone Functionalization and Stereochemical Control in this compound Analogues

Chemical derivatization can also target the aglycone structure of this compound. This involves modifying the existing functional groups (like hydroxyl groups at C-3 and C-16, and the hydroxymethyl group at C-26) or introducing new functionalities. Stereochemical control is paramount during these modifications to ensure the desired spatial arrangement of atoms, as stereochemistry can significantly impact the properties of the resulting analogues. While specific examples of extensive aglycone functionalization of this compound were not detailed in the search results, general strategies for steroid modification are well-established. These can include oxidation, reduction, acylation, alkylation, and the introduction of new carbon-carbon bonds. For instance, derivatization methods for saponin sugars have been developed for analysis, which might involve reactions with reagents like L-cysteine methyl ester and isothiocyanates tum.de. Similarly, derivatization of steroid samples for analysis by techniques like electron impact mass spectrometry often requires conversion to volatile and thermally stable derivatives, such as permethyl or peracetyl derivatives yok.gov.tr. These analytical derivatization methods highlight the types of chemical transformations that can be applied to the aglycone and sugar moieties. Achieving stereochemical control in these reactions often relies on the inherent stereochemistry of the starting material, the choice of stereoselective reagents, and controlled reaction conditions.

Biocatalytic Transformations and Chemoenzymatic Synthesis of this compound Derivatives

Biocatalysis offers an environmentally friendly and highly selective approach to modifying natural products. Microorganisms and isolated enzymes can catalyze specific transformations on complex molecules like this compound and its saponins.

Microbial Biotransformation for Altering this compound Structure

Microbial biotransformation utilizes the metabolic machinery of microorganisms to perform chemical reactions. Several studies have demonstrated the ability of microorganisms to transform steroids and saponins. Notably, Streptomyces virginiae IBL-14 has been shown to transform diosgenone, a spiro steroid, into isonuatigenone, a this compound-type spiro steroid, through a C-25 tertiary hydroxylation reaction nih.govproquest.comasm.orgnih.govnih.govkingston.ac.uk. This indicates the potential of microbial systems to introduce specific functionalizations into the this compound skeleton or related structures. The enzyme responsible for this transformation in S. virginiae IBL-14 was identified as a cytochrome P450 monooxygenase, FcpC nih.govasm.orgnih.gov. Developing whole-cell systems expressing such enzymes can be a valuable method for producing rare this compound-type steroids nih.govasm.org. Microbial transformations can offer advantages such as regio- and stereospecificity under mild reaction conditions frontiersin.org.

Enzymatic Derivatization for Tailored this compound Glycosides

Enzymatic methods can be used for the selective glycosylation or deglycosylation of this compound and its saponins, allowing for the creation of tailored glycosides with specific sugar compositions and linkages. Enzymes like UDP-glycosyltransferases (UGTs) are involved in the biosynthesis of saponins in plants, catalyzing the attachment of sugar moieties to the aglycone mdpi.comnih.gov. A this compound 3-beta-glucosyltransferase has been identified, which catalyzes the transfer of glucose to the C-3 position of this compound using UDP-glucose as the sugar donor isopsoc.orgresearchgate.net. This demonstrates the existence of enzymes specifically acting on this compound. Using isolated glycosyltransferases or engineered microorganisms expressing these enzymes can provide a controlled way to synthesize specific this compound glycosides with defined sugar chains, potentially leading to compounds with altered solubility, bioavailability, or biological activity. Conversely, enzymes like furostanol glycoside 26-O-β-glucosidase (F26G) can catalyze the conversion of furostanol saponins to spirostanol (B12661974) saponins and are involved in the formation of steroidal saponins from diosgenin (B1670711), suggesting their potential role in modifying the glycosylation pattern or the spiroketal structure mdpi.com. Enzymatic deglycosylation, particularly by enzymes from intestinal flora, is also a known process for saponins, primarily occurring at the C-3 position sugar chain nih.gov.

Molecular and Cellular Mechanisms of Nuatigenin Action in in Vitro and in Silico Models

Computational Docking and Molecular Dynamics Simulations of Nuatigenin-Target Interactions

In silico methods, including molecular docking and molecular dynamics, are powerful tools for predicting the binding of small molecules to protein targets and elucidating potential mechanisms of action at a molecular level. nih.govmdpi.com These computational approaches are widely used in drug discovery to estimate binding affinities and visualize interactions that stabilize the ligand-receptor complex. researchgate.net

No specific studies predicting the binding affinities of this compound to protein receptors through computational docking were found in the reviewed literature.

The Bcl-2 family of proteins (including pro-apoptotic Bax and anti-apoptotic Bcl-2), caspases, and the tumor suppressor p53 are critical regulators of apoptosis. mdpi.comnih.govijper.orgnih.gov Computational analysis of a compound's interaction with these proteins can provide insight into its potential to induce programmed cell death. However, the scientific literature lacks specific molecular docking or simulation studies analyzing the interactions between this compound and these key apoptotic proteins.

Cellular receptors such as the Estrogen Receptor (ER), Progesterone (B1679170) Receptor (PR), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2) are important targets in cancer therapy. nih.govnih.govnih.gov Molecular docking is frequently used to investigate the binding potential of natural compounds to these receptors. nih.govnih.gov At present, there are no available in silico studies investigating the binding interactions of this compound with ER, PR, EGFR, or HER2.

Pancreatic lipase (B570770) is a key enzyme in dietary fat digestion, and its inhibition is a therapeutic strategy for obesity. iium.edu.my In silico docking studies are often employed to identify and characterize potential lipase inhibitors from natural sources. nih.govmyfoodresearch.com A review of the literature did not yield any computational studies on the interaction between this compound and porcine pancreatic lipase or other lipase enzymes.

In Vitro Studies on this compound's Modulation of Cellular Pathways

In vitro studies using cell lines are fundamental to understanding the biological activity of a compound and its effect on cellular processes like apoptosis. nih.govmdpi.com

The induction of apoptosis is a key mechanism for many anti-cancer agents. nih.govmdpi.com This process involves the activation of specific signaling pathways that lead to controlled cell death. Despite the importance of this mechanism, there is a lack of published in vitro research demonstrating the induction of apoptotic signaling pathways by this compound in any cancer cell lines.

Investigations into this compound's Anti-Estrogenic Effects at the Cellular Level

The potential anti-estrogenic activity of this compound has been explored primarily through computational models. These in silico studies provide foundational evidence suggesting that this compound may interact with key targets in estrogen signaling pathways. A significant molecular docking study investigated the binding affinity of this compound, identified from Tribulus terrestris, with the estrogen receptor (ER). The results of this computational analysis revealed a high binding affinity, suggesting a potential antagonistic or modulatory interaction with this key receptor in hormone-dependent pathways.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations predicted its interaction with the binding sites of the estrogen receptor, which is a critical regulator in the development and progression of certain cancers. The binding affinity is often expressed as a docking score, where a more negative value typically indicates a stronger and more stable interaction. The in silico analysis of this compound with the estrogen receptor demonstrated a significant binding affinity, which provides a rationale for further investigation into its anti-estrogenic properties.

While these computational findings are promising, there is a notable absence of published in vitro studies specifically validating these anti-estrogenic effects at the cellular level. Standard cellular assays to confirm such activity would include:

Estrogen Receptor Competitive Binding Assays: To determine if this compound can physically displace estrogen from its receptor.

Reporter Gene Assays: To measure whether this compound can inhibit the transcriptional activity of the estrogen receptor in response to estrogen.

Cell Proliferation Assays (e.g., E-SCREEN): To assess if this compound can inhibit the proliferation of estrogen-dependent cancer cells, such as the MCF-7 breast cancer cell line.

Such experimental validation is necessary to confirm the biological relevance of the computationally predicted interactions.

Exploration of this compound's Impact on Cell Proliferation and Viability in Research Models

The effect of this compound on cancer cell proliferation and viability has been inferred from studies on saponin-rich extracts of plants known to contain the compound. Saponins (B1172615) isolated from Tribulus terrestris, which include this compound, have demonstrated cytotoxic effects on human breast cancer cell lines.

In one study, saponin (B1150181) fractions from the seeds of Tribulus terrestris were shown to be cytotoxic to MCF-7 human breast cancer cells. The half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by 50%, was determined for these saponin fractions using various cell viability assays. The results indicated that the saponin fraction from the seeds, containing this compound, had an IC50 value of 12.5 µg/ml in an MTT assay. Further research confirmed that extracts from Tribulus terrestris containing steroidal saponins induce apoptosis, or programmed cell death, in MCF-7 cells. This was evidenced by DNA fragmentation and a significant increase in the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.

The table below summarizes the cytotoxic effects of saponin fractions containing this compound on a human breast cancer cell line.

| Extract Source | Cell Line | Assay | IC50 Value | Cytotoxicity at 100 µg/ml (LDH Assay) | Reference |

| T. terrestris Seed Saponins | MCF-7 | MTT | 12.5 µg/ml | 23.81% | |

| T. terrestris Leaf Saponins | MCF-7 | MTT | 6.25 µg/ml | 11.13% (at 12.5 µg/ml) |

These findings suggest that this compound, as a component of these extracts, contributes to the observed anti-proliferative and pro-apoptotic effects. However, studies using purified this compound are required to determine its specific potency and mechanism of action on cell proliferation and viability.

Analysis of Enzyme Inhibition by this compound in Biochemical Assays

Biochemical assays are fundamental for determining the direct inhibitory effects of a compound on specific enzymes. These assays measure enzyme activity by monitoring the rate of substrate depletion or product formation, and the potency of an inhibitor is typically quantified by its IC50 value. Despite the characterization of various biological activities for steroidal saponins, specific data from biochemical assays detailing the enzyme inhibition profile of purified this compound are not extensively reported in the current scientific literature.

Many natural products exert their therapeutic effects by inhibiting enzymes involved in disease pathways. For a compound like this compound, potential enzyme targets could include kinases, proteases, or enzymes involved in steroid metabolism, given its steroidal structure. An analysis of enzyme inhibition would involve screening this compound against a panel of purified enzymes to identify potential targets.

The primary mechanisms of enzyme inhibition that can be characterized through these assays are:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

The table below outlines the conceptual framework for how this compound's inhibitory activity could be assessed.

| Inhibition Type | Description | Key Parameters |

| Competitive | Inhibitor competes with the substrate for the active site. | Vmax remains unchanged; Km increases. |

| Non-competitive | Inhibitor binds to an allosteric site, affecting enzyme function regardless of substrate binding. | Vmax decreases; Km remains unchanged. |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Vmax decreases; Km decreases. |

Future research employing such biochemical assays is essential to elucidate the specific enzymatic targets of this compound and to understand its molecular mechanisms of action.

Cellular Target Identification Methodologies for this compound

Affinity Chromatography and Chemical Proteomics for Target Deconvolution

Identifying the specific cellular proteins that a bioactive compound interacts with is crucial for understanding its mechanism of action. Chemical proteomics is a powerful strategy for the unbiased identification of protein targets of small molecules within a complex biological system. A primary technique within this field is affinity chromatography coupled with mass spectrometry.

This methodology, often referred to as "target fishing," typically involves the following workflow:

Probe Synthesis: The natural product, such as this compound, is chemically modified to incorporate a tag (e.g., biotin) and a linker, creating a "probe" molecule. This modification must be done at a position that does not interfere with its biological activity.

Target Capture: The synthesized probe is incubated with a cell or tissue lysate. If the probe binds to its target protein(s), these proteins become "tagged."

Affinity Purification: The lysate is then passed through a column containing an affinity resin (e.g., streptavidin-coated beads if biotin (B1667282) was used as the tag). The tagged protein-probe complexes are captured by the resin, while non-binding proteins are washed away.

Elution and Identification: The bound proteins are eluted from the resin, separated (often by SDS-PAGE), and then identified using high-resolution mass spectrometry.

This approach allows for the comprehensive identification of direct and indirect binding partners of a compound in a cellular context. While this is a standard and effective methodology for target deconvolution of natural products, specific studies applying affinity chromatography or other chemical proteomics techniques to identify the cellular targets of this compound have not been reported in the reviewed literature.

Computational Inference and Chemical Genetics Approaches for Target Discovery

Computational, or in silico, approaches are essential tools for predicting the potential biological targets of natural compounds, thereby guiding experimental validation. These methods use the chemical structure of a molecule to forecast its interactions with a vast library of known protein structures. Molecular docking, a key in silico technique, has been applied to this compound to identify its potential cellular targets.

A detailed in silico study performed molecular docking of this compound against a panel of proteins known to be involved in cancer progression. The study calculated the binding affinity (docking score) of this compound to these targets, providing predictive evidence of interaction. The results suggested that this compound has a high binding affinity for several crucial cellular targets, including cell surface receptors and proteins involved in apoptosis.

The table below presents the in silico docking scores for this compound against various protein targets, as reported in the study by Ahmad et al. (2021). A more negative score indicates a stronger predicted binding affinity.

| Protein Target | Function | Docking Score (kcal/mol) | Reference |

| Estrogen Receptor | Hormone signaling, cell proliferation | -10.9 | |

| Progesterone Receptor | Hormone signaling, cell proliferation | -9.6 | |

| EGFR | Cell growth, proliferation, differentiation | -10.2 | |

| HER-2 | Cell growth and proliferation | -10.4 | |

| Bcl-2 | Anti-apoptotic protein | -9.3 | |

| Bax | Pro-apoptotic protein | -8.1 | |

| Caspase-3 | Executioner of apoptosis | -8.2 | |

| Caspase-8 | Initiator of apoptosis | -8.7 | |

| p53 | Tumor suppressor, apoptosis regulator | -8.8 | |

| AIF | Apoptosis Inducing Factor | -9.4 |

These computational predictions provide a strong foundation for future experimental work, suggesting that this compound may exert its biological effects through modulation of hormone receptors, growth factor signaling, and the intrinsic and extrinsic pathways of apoptosis.

High-Throughput and High-Content Screening for this compound Activity in Cellular Models

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. This methodology is instrumental in screening natural product libraries to identify lead compounds with therapeutic potential. HTS can be applied to investigate the effects of compounds like this compound across a wide array of cellular models and biological endpoints.

HTS assays can be designed to measure various cellular events, including:

Cell Viability and Proliferation: Identifying compounds that selectively kill cancer cells or inhibit their growth.

Reporter Gene Activation: Screening for compounds that modulate the activity of specific transcription factors or signaling pathways.

Enzyme Activity: Measuring the inhibition or activation of specific enzymes within a cellular context.

Protein-Protein Interactions: Identifying molecules that disrupt key interactions in disease pathways.

For steroidal saponins, HTS has been effectively used in forward genetic screening to identify compounds with unusual phenotypes and to elucidate biosynthetic pathways. For instance, a high-density soybean mutant library was evaluated using HTS with thin-layer chromatography and mass spectrometry to screen for variations in soyasaponin content. This demonstrates the capability of HTS to rapidly analyze saponins in complex biological samples.

While HTS provides a powerful platform for discovering the bioactivities of natural products, specific HTS campaigns designed to screen for the cellular activities of purified this compound have not been detailed in the available literature. Such an approach would be a logical next step to systematically explore its pharmacological profile and identify novel mechanisms of action.

Structure Activity Relationship Sar Studies of Nuatigenin and Its Analogues

Influence of Sugar Chain Composition and Linkages on Nuatigenin's Biological Profiles

The sugar chains attached to the this compound aglycone are critical determinants of the resulting saponin's biological activity. frontiersin.orgresearchgate.net Saponins (B1172615) can have one (monodesmosidic) or multiple (bisdesmosidic) sugar chains linked to the aglycone, typically at the C-3 and/or C-26 positions. cambridge.orgmdpi.com The composition, number, and linkages of these sugar moieties significantly impact properties such as solubility, membrane interaction, and recognition by biological molecules, thereby modulating activity. researchgate.netresearchgate.net

For example, studies on oat saponins, which are this compound glycosides like avenacosides A and B, highlight the importance of the sugar chains. Avenacosides A and B have two sugar chains containing glucose and rhamnose. cambridge.org Avenacoside B differs from A by having an additional glucose residue. cambridge.org The biological activity is influenced not only by the number of sugar chains but also by the specific sugar units and their steric orientation. cambridge.org Monodesmosidic saponins, where a sugar linked directly to the aglycone is removed, often exhibit higher activity, such as increased haemolytic activity, compared to their bisdesmosidic counterparts. cambridge.org The attachment of sugar units increases the hydrophilicity of the molecule, affecting its transport and accumulation in biological systems. researchgate.net

This compound-type saponins are characterized by a glucose unit typically attached at the C-26 position. mdpi.com Other sugars, such as arabinose, xylose, and rhamnose, are commonly found in the sugar chains, usually located at the C-3 position. mdpi.com The specific arrangement and type of these sugars contribute to the diverse biological profiles observed for this compound glycosides.

SAR Studies of Synthesized and Biotransformed this compound Derivatives

Chemical synthesis and biotransformation can yield various this compound derivatives with altered structural features, allowing for systematic SAR investigations. Biotransformation, often mediated by microorganisms, can lead to modifications of the aglycone or the sugar chains, resulting in compounds with potentially enhanced or altered biological activities. mdpi.comfrontiersin.orghodoodo.com

For instance, microbial transformation of related steroidal compounds like diosgenin (B1670711) can produce this compound-type steroids. hodoodo.com These processes can involve glycosylation, hydroxylation, and changes in stereochemistry or sugar chain composition. mdpi.comfrontiersin.org Studies on biotransformed products have shown that alterations in the sugar chain and substituents can significantly influence the inhibitory effects on cancer cell proliferation. frontiersin.org

Synthesized analogues with specific modifications to the this compound aglycone or designed sugar moieties can provide further insights into the structural requirements for activity against particular biological targets. While specific detailed data tables on synthesized this compound derivatives SAR were not prominently found in the immediate search results, the general principle of chemical modification followed by activity testing is a standard approach in SAR studies of natural products and their analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the chemical structures of compounds and their biological activities. dntb.gov.uaacs.orgbioinfomics.orgnaturalproducts.net For this compound derivatives, QSAR studies can help predict the activity of new or untested compounds based on their molecular descriptors. dntb.gov.uaacs.org

QSAR models utilize various molecular descriptors that capture different aspects of chemical structure, such as electronic, steric, and lipophilicity parameters. By correlating these descriptors with observed biological activities (e.g., IC50 values for cytotoxicity), predictive models can be developed. libretexts.org These models can guide the design of novel this compound analogues with potentially improved properties. acs.orgnaturalproducts.net

Studies involving QSAR techniques have been applied to analyze the activity of steroidal compounds, including those structurally related to this compound. dntb.gov.ua While specific detailed QSAR models for this compound derivatives were not extensively detailed, the application of QSAR to steroidal saponins is a recognized approach for understanding and predicting their biological behavior. acs.orgsathyabama.ac.in Topological indices and other computational descriptors can be used in QSAR analysis to theoretically predict physicochemical properties relevant to biological activity. acs.org

Advanced Analytical Methodologies in Nuatigenin Research

Development of Hyphenated Techniques for Nuatigenin Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures containing this compound and its derivatives. nih.gov These approaches provide both high-resolution separation and information-rich detection, enabling the analysis of this compound in various contexts, from plant extracts to biological samples. twistingmemoirs.com

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the sensitive and selective quantification of this compound glycosides, such as avenacosides. nih.govnih.gov The coupling of liquid chromatography with mass spectrometry allows for the separation of analytes from complex sample matrices before their detection, which is crucial for both identification and quantification. mdpi.com Ultra-Performance Liquid Chromatography (UPLC) coupled with a Triple Quadrupole Mass Spectrometer (TQ-MS) offers a rapid and highly sensitive method for this purpose. nih.gov Due to the lack of a strong chromophore in saponins (B1172615), MS-based detection is superior in selectivity and sensitivity compared to traditional UV detection. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) has also proven effective for the separation of these polar glycosides. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of the this compound aglycone after hydrolysis of the sugar moieties. Due to the low volatility of steroidal sapogenins, a derivatization step, such as silylation, is required to convert the analytes into more volatile compounds suitable for GC analysis. scielo.org.boscielo.org.bo This method is highly effective for quantifying the sapogenin content and can be used to identify the aglycone structure based on characteristic fragmentation patterns in the mass spectrum. scielo.org.bo

Table 1: Exemplary LC-MS/MS Parameters for the Analysis of this compound Glycosides (Avenacosides)

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | UPLC / HILIC | nih.govnih.gov |

| Column | BEH Amide (1.0 × 50 mm, 1.7 µm) | nih.gov |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and aqueous formic acid | researchgate.netresearchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), often in positive or negative mode depending on the specific glycoside | researchgate.netmdpi.com |

| MS Detection | Triple Quadrupole (TQ-MS) using Multiple Reaction Monitoring (MRM) | nih.govmdpi.com |

| Quantification | Based on specific precursor-to-product ion transitions for each avenacoside | nih.gov |

Metabolite profiling studies for this compound involve tracking its biotransformation in biological systems. mdpi.com Using LC-MS/MS, researchers can identify metabolites formed through reactions such as hydroxylation, glucuronidation, and sulfation. mdpi.com By comparing the mass spectra of the parent compound with those detected in biological samples (e.g., plasma, urine, or liver microsomes), a metabolic map can be constructed, providing critical insights into the compound's fate in the body. chemrxiv.orgchemrxiv.org

Supercritical Fluid Chromatography (SFC) has emerged as a powerful green analytical technique for the separation of complex natural products, including steroidal saponins. nih.govnih.gov Using supercritical carbon dioxide as the primary mobile phase, SFC offers advantages of high efficiency, rapid analysis times, and reduced consumption of organic solvents compared to traditional HPLC. twistingmemoirs.commdpi.com

SFC is particularly well-suited for the challenging separation of this compound-related diastereomers and isomers, which often co-elute in reverse-phase LC systems. nih.gov The technique has been successfully applied to separate 25 (R/S)-spirostanol saponin (B1150181) diastereomers and various furostanol saponins, demonstrating its high resolving power for structurally similar compounds. nih.govnih.gov When coupled with mass spectrometry (SFC-MS), it provides a high-throughput platform for profiling saponin content in complex extracts, such as those from medicinal plants. nih.govresearchgate.net The optimization of SFC conditions, including the choice of stationary phase (e.g., Diol, 2-ethylpyridine), co-solvent modifier, and additive, is crucial for achieving effective separation of these polar and hydrophilic glycosides. nih.govresearchgate.net

Table 2: Typical SFC Conditions for Steroidal Saponin Separation

| Parameter | Condition | Reference |

|---|---|---|

| Primary Mobile Phase | Supercritical CO2 | mdpi.com |

| Column Type | Diol, CHIRALPAK IC | nih.govnih.gov |

| Modifier/Co-solvent | Methanol (B129727) with additives (e.g., NH3·H2O, H2O) | nih.gov |

| Backpressure | ~11 MPa | nih.gov |

| Temperature | 40 °C | nih.gov |

| Detection | Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) | nih.gov |

High-Resolution Spectrometry for Isotopic and Detailed Structural Characterization of this compound

While hyphenated techniques are excellent for separation and quantification, high-resolution spectrometry is essential for the unambiguous structural elucidation of novel this compound-containing compounds and for confirming the identity of known ones.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of complex natural products like this compound glycosides. nih.govresearchgate.net While basic 1D NMR (¹H and ¹³C) provides initial information, advanced 2D NMR pulse sequences are required to piece together the complete molecular architecture. researchgate.net

Key 2D NMR experiments used in this compound research include:

Correlation Spectroscopy (COSY): To establish proton-proton (¹H-¹H) coupling networks within the steroidal backbone and individual sugar units.

Heteronuclear Single Quantum Coherence (HSQC): To correlate protons directly with their attached carbons (¹H-¹³C), aiding in the assignment of carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): To identify longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the sugar units to each other and to the this compound aglycone, thereby establishing the glycosylation positions. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): To determine the spatial proximity of protons. This experiment is vital for establishing the relative stereochemistry of the aglycone and the conformation of the glycosidic linkages. diva-portal.org

Through the combined interpretation of these spectra, the complete structure, including the sequence of sugars and the stereochemistry of the this compound core, can be unambiguously determined. researchgate.net

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) provides the highest mass resolving power and mass accuracy among all MS techniques. umons.ac.be For a complex molecule like a this compound glycoside, this ultra-high resolution is critical for determining its elemental composition with high confidence. By measuring the mass-to-charge ratio (m/z) with parts-per-billion (ppb) accuracy, a single, unambiguous molecular formula can be assigned to the detected ion. umons.ac.be

This capability is invaluable for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions) and for resolving complex isotopic patterns. In the analysis of saponin-rich extracts, FT-ICR MS can rapidly profile the sample and provide exact mass measurements, facilitating the identification of known compounds and flagging potentially new derivatives for further structural investigation by NMR. umons.ac.be

Metabolomics and Lipidomics Approaches in this compound-Related Biological Systems

Metabolomics and lipidomics represent systems-level approaches to understanding the biological effects of compounds like this compound. These platforms measure a broad spectrum of small molecules (metabolites) or lipids in a biological system, providing a functional readout of the physiological state. nih.gov

While specific metabolomics studies focused on this compound are not yet widely published, the application of these techniques holds significant promise. A metabolomics approach, typically employing LC-MS or GC-MS, could be used to investigate the global biochemical changes in cells or organisms exposed to this compound. mdpi.com By profiling shifts in endogenous metabolites (e.g., amino acids, organic acids, nucleotides), researchers could identify metabolic pathways that are perturbed by this compound, offering clues to its mechanism of action.

Lipidomics, a subset of metabolomics, is particularly relevant for a steroidal compound like this compound. youtube.com Given that the brain is a lipid-rich environment and that steroidal compounds can interact with cellular membranes and signaling pathways, lipidomics offers a powerful tool to investigate this compound's effects. nih.gov Using high-resolution mass spectrometry, a lipidomics study could profile changes in hundreds of lipid species (e.g., phospholipids, sphingolipids, cholesterol esters) in response to this compound treatment. nih.gov This could reveal interactions with lipid metabolism, effects on membrane composition, or modulation of lipid-mediated signaling cascades, thereby providing a deeper understanding of its biological function. igem.org

Microfluidics and Miniaturized Analytical Platforms for this compound Research

The burgeoning field of microfluidics, often referred to as "lab-on-a-chip" (LOC) technology, is poised to revolutionize the analytical landscape of natural product research, including the study of complex steroidal saponins like this compound. wikipedia.org These miniaturized platforms integrate multiple laboratory functions onto a single chip, typically a few square centimeters in size, enabling the precise manipulation of minute fluid volumes. wikipedia.org The inherent advantages of this technology, such as drastically reduced sample and reagent consumption, faster analysis times, higher throughput, and the potential for automation and parallel processing, make it a highly attractive alternative to conventional analytical methods. labmanager.comnih.gov

The application of microfluidics to phytochemical analysis is a growing area of interest. researchgate.net For this compound research, this translates to the potential for rapid screening of plant extracts, detailed investigation of its biochemical pathways, and quality control of derived products with unprecedented efficiency. The ability to perform separations and detections on a microscale can lead to significant cost savings and a reduction in chemical waste, aligning with the principles of green chemistry. labmanager.com

One of the most promising microfluidic techniques for the analysis of complex mixtures is microchip electrophoresis (MCE) . mdpi.com As a miniaturized form of capillary electrophoresis, MCE separates analytes based on their size and charge within microchannels etched onto a chip. mdpi.com The application of high voltages across these short channels results in rapid and highly efficient separations, often accomplished in seconds or minutes. mdpi.com This technique has been successfully employed for the separation of a wide array of biomolecules, including amino acids and proteins, and holds significant potential for the analysis of steroidal saponins. mdpi.comnih.gov The separation of this compound and its various glycosides, which often exist as complex isomeric mixtures, could be significantly enhanced using MCE, providing a powerful tool for profiling and purification.

Furthermore, the integration of various analytical steps on a single chip, a concept known as micro total analysis systems (µTAS) , offers a pathway to comprehensive on-chip analysis. wikipedia.org For this compound research, a µTAS could potentially encompass:

On-chip sample preparation: Miniaturized solid-phase extraction (SPE) or liquid-phase microextraction (LPME) modules could be integrated to selectively isolate and concentrate this compound from crude plant extracts.

High-resolution separation: MCE or microchip-based liquid chromatography could be used to separate this compound from other related saponins and matrix components.

Sensitive detection: Integrated detection methods, such as laser-induced fluorescence (LIF), electrochemical detection, or coupling to mass spectrometry (MS), would allow for the sensitive and specific quantification of this compound.

Recent developments have also seen the application of microfluidics in studying steroidogenesis. For instance, a microfluidic assay for H295R steroidogenesis has been developed, demonstrating the feasibility of cell culture and steroid analysis on a chip. nih.gov This approach could be adapted to study the biosynthesis of this compound in plant cell cultures, providing real-time insights into its metabolic pathways. Moreover, the continuous extraction of steroids in microchannel systems has been shown to be highly efficient, a principle that could be applied to the development of novel extraction and purification strategies for this compound. rsc.org

The following table summarizes the potential applications and advantages of various microfluidic and miniaturized analytical platforms for this compound research, based on their documented use for analogous compounds and applications.

| Microfluidic/Miniaturized Platform | Principle of Operation | Documented Application for Related Compounds/Analytes | Potential Advantages for this compound Research |

| Microchip Electrophoresis (MCE) | Separation of charged molecules in microchannels under an electric field. | High-speed separation of amino acids, proteins, and other biomolecules. mdpi.comnih.gov | Rapid and high-resolution separation of this compound from its glycosides and isomers; high-throughput screening of plant extracts. |

| Lab-on-a-Chip (LOC) with Integrated Sample Preparation | Integration of sample extraction, cleanup, and analysis on a single chip. | Miniaturized solid-phase extraction for natural product analysis. | Automated, high-throughput analysis of this compound from complex matrices with minimal sample handling. |

| Micro Total Analysis Systems (µTAS) | Complete integration of all analytical steps from sample introduction to detection. | Development of integrated systems for chemical and biological analysis. wikipedia.org | Comprehensive on-chip analysis of this compound, including extraction, separation, and quantification, enabling rapid process optimization and quality control. |

| Microfluidic Cell Culture and Analysis | Culturing and analysis of cells in a microfluidic environment. | Development of a microfluidic H295R steroidogenesis assay. nih.gov | In-depth study of this compound biosynthesis in plant cells; real-time monitoring of metabolic responses to various stimuli. |

| Microchannel-Based Extraction Systems | Continuous liquid-liquid extraction within microchannels. | Efficient extraction of progesterone (B1679170) and 11α-hydroxyprogesterone. rsc.org | Development of novel, efficient, and scalable methods for the extraction and purification of this compound. |

While the direct application of these advanced analytical methodologies to this compound is still in its nascent stages, the progress made in the analysis of other steroids and complex natural products provides a strong foundation for future research. The adoption of microfluidics and miniaturized analytical platforms holds the key to unlocking a deeper understanding of this compound's chemistry and biology, paving the way for its broader application.

Preclinical Pharmacological Research of Nuatigenin in in Vitro and Acellular Models

Investigation of Nuatigenin's Effects on Cellular Pathways Associated with Disease Models

In vitro assays are widely used to investigate the effects of compounds like this compound on cellular pathways relevant to various diseases. mdpi.com

In Vitro Anti-proliferative Activity in Cancer Cell Lines

Research has explored the anti-proliferative or cytotoxic activities of various compounds, including those structurally related to sapogenins, in human cancer cell lines. researchgate.netnih.gov While specific detailed data tables for this compound's anti-proliferative activity across a broad panel of cancer cell lines were not extensively found in the search results, some studies on related steroidal saponins (B1172615) provide context. For instance, a furostane saponin (B1150181), SAP-1016, showed potent anti-proliferative activity against MCF-7 human breast cancer cells and HT-29 human colon cancer cells with IC₅₀ values of 2.4 ± 0.35 µM and 3.3 ± 0.19 µM, respectively. researchgate.net Another this compound-type saponin, chonglouside 14, displayed cytotoxicity against HepG2 and HEK293 cell lines with IC₅₀ values of 7.0 and 12.9 µM. researchgate.net These findings suggest that steroidal saponins, including those of the this compound type, can exhibit anti-proliferative effects in various cancer cell lines in vitro.

While direct comprehensive data tables for this compound's IC₅₀ values in a wide range of cancer cell lines were not available in the provided search results, the activity observed for related compounds indicates this is an active area of preclinical investigation.

Modulatory Effects on Inflammation Markers in In Vitro Assays

In vitro assays are commonly used to measure inflammatory markers released from immune cells or to assess the expression of pro- and anti-inflammatory markers. mimabs.orgmdpi.com Techniques such as enzyme-linked immunosorbent assay (ELISA) are used to quantify specific proteins like inflammatory cytokines and chemokines. mdpi.com Relative gene expression of inflammatory markers can also be assessed using methods like semi-quantitative reverse transcription polymerase chain reaction (RT-PCR). mdpi.com

One search result mentions the aglycone of compounds 3 and 4, which is this compound, being evaluated in vitro in a model of keratinocyte inflammation. thieme-connect.com While specific data on this compound's modulatory effects on inflammation markers were not detailed, the use of in vitro inflammation models for evaluating related compounds is established. mimabs.orgmdpi.comthieme-connect.complos.orgquanterix.com Common pro-inflammatory cytokines assessed in such assays include IL-1β, TNFα, and IL-6. mdpi.com

Antioxidant Activity Assessment in Biochemical Systems

Antioxidant substances inhibit oxidation processes and protect biological systems against the damaging effects of oxidative reactions. scielo.br Various in vitro chemical and biological models are used to assess antioxidant activity, including DPPH radical scavenging, ABTS radical scavenging, the FRAP test, and ferric ion reduction. scielo.brmdpi.com These assays are critical preliminary tests for determining the antioxidant potential of compounds. scielo.br